molecular formula C18H32O5 B1241508 2,3-dinor-8-epi-prostaglandin F1alpha

2,3-dinor-8-epi-prostaglandin F1alpha

Cat. No. B1241508
M. Wt: 328.4 g/mol
InChI Key: XHHYJZGDOMKLEE-RLDLTEIJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dinor-8-epi-prostaglandin F1alpha is a prostanoid that is prostaglandin F1alpha lacking two methylenes in the carboxyalkyl chain and having inverted stereochemistry at the 8-position. It derives from a prostaglandin F1alpha.

Scientific Research Applications

Biomarker for Oxidative Stress

2,3-dinor-8-epi-prostaglandin F1alpha and its related compounds, such as 8-epi-prostaglandin F2alpha, have been identified as markers of oxidative stress. The measurement of these compounds, particularly in urine, provides a non-invasive method to assess lipid peroxidation and oxidative stress in vivo. This is crucial for understanding oxidative injury in various conditions, including smoking and diseases characterized by increased free radical production (Morrow et al., 1999), (Bachi et al., 1996).

Influence on Platelet Function

Research indicates that F2-isoprostanes like 8-epi-prostaglandin F2alpha can impact platelet function by inducing platelet activation and reducing the antiplatelet activity of nitric oxide (NO). This effect is mediated through the thromboxane receptor and highlights the potential role of F2-isoprostanes in oxidative injury and cardiovascular disease (Minuz et al., 1998).

Airway Effects

Studies show that 8-epi-prostaglandin F2alpha can induce airflow obstruction and plasma exudation in vivo. This suggests that it could be involved in respiratory conditions characterized by oxidative stress and inflammation. The airway effects of this compound may be mediated primarily via prostanoid TP-receptors, and a secondary generation of thromboxane A2 might be involved in some of these responses (Okazawa et al., 1997).

Role in Atherosclerosis

F2-isoprostanes, including 8-epi PGF2alpha, have been detected in human atherosclerotic lesions, suggesting their involvement in the pathogenesis of atherosclerosis. Their presence in plaque regions, particularly in foam cells and vascular smooth muscle cells, indicates a role in oxidative stress within atherosclerotic tissues (Praticò et al., 1997).

Potential Dual Agonists for PPARα/γ

Dinor-prostaglandins, which include 2,3-dinorprostaglandins, have been identified as potential dual agonists for peroxisome proliferator-activated receptors (PPARα/γ). This suggests that these compounds, possibly derived from gamma-linolenic acid, may have unique biological roles in mammalian cells (Sato et al., 2013).

properties

Molecular Formula

C18H32O5

Molecular Weight

328.4 g/mol

IUPAC Name

5-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pentanoic acid

InChI

InChI=1S/C18H32O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h10-11,13-17,19-21H,2-9,12H2,1H3,(H,22,23)/b11-10+/t13-,14-,15+,16-,17+/m0/s1

InChI Key

XHHYJZGDOMKLEE-RLDLTEIJSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1CCCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CCCCC(=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dinor-8-epi-prostaglandin F1alpha
Reactant of Route 2
2,3-dinor-8-epi-prostaglandin F1alpha
Reactant of Route 3
2,3-dinor-8-epi-prostaglandin F1alpha
Reactant of Route 4
2,3-dinor-8-epi-prostaglandin F1alpha
Reactant of Route 5
2,3-dinor-8-epi-prostaglandin F1alpha
Reactant of Route 6
2,3-dinor-8-epi-prostaglandin F1alpha

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.